molecular formula C27H25N5O2S B11980509 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11980509
M. Wt: 483.6 g/mol
InChI Key: ZMWOASKYCLQGEY-QQLOIZATSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The sulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the condensation of the intermediate with an appropriate hydrazide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
  • **2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds.

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a derivative of the 1,2,4-triazole class, which has been extensively studied for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its potential therapeutic applications.

Synthesis and Characterization

The synthesis of the target compound involves several key steps:

  • Formation of the Triazole Core : The initial step includes the reaction of 4-methoxyaniline with hydrazine to form a hydrazone intermediate, which is then cyclized to yield the triazole ring .
  • Thioether Formation : The introduction of a sulfanyl group is achieved through nucleophilic substitution reactions involving appropriate alkyl halides under basic conditions .
  • Final Modification : The acetohydrazide moiety is introduced via acylation reactions that facilitate the formation of the final product .

The compound's structure has been confirmed using various spectroscopic techniques including NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives like the target compound have shown effectiveness against various bacterial strains:

  • Antibacterial Studies : The compound was tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. Results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. The target compound was evaluated for its cytotoxic effects on cancer cell lines:

  • Cell Viability Assays : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by more than 50% at micromolar concentrations after 48 hours of treatment .

The mechanism underlying the biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin synthesis and implicated in hyperpigmentation disorders .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives similar to the target compound:

  • Case Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives showed that modifications to the phenyl groups significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Case Study on Anticancer Effects : Another investigation revealed that a closely related triazole derivative exhibited potent cytotoxicity against breast cancer cells through ROS-mediated apoptosis .

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C27H25N5O2S/c1-20(17-21-9-5-3-6-10-21)18-28-29-25(33)19-35-27-31-30-26(22-13-15-24(34-2)16-14-22)32(27)23-11-7-4-8-12-23/h3-18H,19H2,1-2H3,(H,29,33)/b20-17+,28-18+

InChI Key

ZMWOASKYCLQGEY-QQLOIZATSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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